molecular formula C12H16N2 B13231668 (4-Aminobut-2-YN-1-YL)(benzyl)methylamine

(4-Aminobut-2-YN-1-YL)(benzyl)methylamine

Cat. No.: B13231668
M. Wt: 188.27 g/mol
InChI Key: OUCCNZVLAMGCDV-UHFFFAOYSA-N
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Description

(4-Aminobut-2-YN-1-YL)(benzyl)methylamine is a chemical compound with the molecular formula C₁₂H₁₆N₂. It is characterized by the presence of an alkyne group, an amine group, and a benzyl group. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobut-2-YN-1-YL)(benzyl)methylamine typically involves the reaction of benzylamine with propargyl bromide under basic conditions to form the intermediate (benzyl)(prop-2-yn-1-yl)amine. This intermediate is then subjected to reductive amination with formaldehyde and a suitable reducing agent such as sodium borohydride (NaBH₄) to yield the final product .

Industrial Production Methods

the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobut-2-YN-1-YL)(benzyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminobut-2-YN-1-YL)(benzyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Aminobut-2-YN-1-YL)(benzyl)methylamine involves its interaction with various molecular targets, including enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminobut-2-YN-1-YL)(phenyl)methylamine
  • (4-Aminobut-2-YN-1-YL)(ethyl)methylamine
  • (4-Aminobut-2-YN-1-YL)(propyl)methylamine

Uniqueness

(4-Aminobut-2-YN-1-YL)(benzyl)methylamine is unique due to the presence of both an alkyne and a benzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and development .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N'-benzyl-N'-methylbut-2-yne-1,4-diamine

InChI

InChI=1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,9-11,13H2,1H3

InChI Key

OUCCNZVLAMGCDV-UHFFFAOYSA-N

Canonical SMILES

CN(CC#CCN)CC1=CC=CC=C1

Origin of Product

United States

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